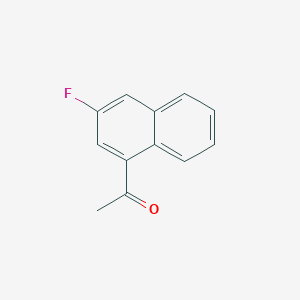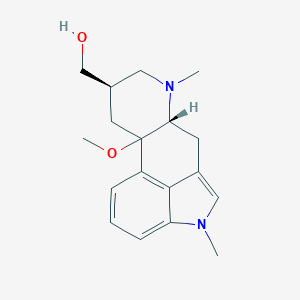
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt, commonly known as PEF, is a biopolymer that has gained significant attention in recent years due to its potential as a sustainable alternative to traditional petrochemical-based plastics. PEF is a thermoplastic polymer that is derived from plant-based sources such as sugars and starches.
Aplicaciones Científicas De Investigación
PEF has a wide range of potential applications in various industries, including packaging, textiles, and electronics. PEF has been shown to have excellent mechanical properties, such as high tensile strength and stiffness, making it an ideal material for use in packaging materials. PEF is also highly resistant to oxygen and carbon dioxide, which makes it an excellent barrier material for food packaging. Additionally, PEF has been shown to have excellent thermal stability, which makes it an ideal material for use in electronic components.
Mecanismo De Acción
The mechanism of action of PEF is not well understood. However, it is believed that PEF interacts with cell membranes and disrupts their structure, leading to cell death. PEF has also been shown to have antimicrobial properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
PEF has been shown to be non-toxic and biocompatible, making it a potential material for use in biomedical applications. PEF has also been shown to have antioxidant properties, which may have potential health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PEF in lab experiments is its biodegradability. PEF can be broken down into its constituent parts by microorganisms, making it an ideal material for use in environmental studies. However, PEF is also highly hydrophobic, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on PEF. One area of research is the development of new synthesis methods that use renewable resources such as lignocellulosic biomass. Another area of research is the development of new applications for PEF, such as in the biomedical field. Additionally, research on the biodegradation of PEF in different environments could help to better understand its potential environmental impact.
In conclusion, PEF is a promising biopolymer that has many potential applications in various industries. Its unique properties make it an ideal material for use in packaging, textiles, and electronics. Further research is needed to fully understand the mechanism of action of PEF and to develop new synthesis methods and applications.
Métodos De Síntesis
PEF is synthesized through a condensation reaction between ethylene glycol and terephthalic acid, followed by a dehydration reaction to form a monomer called 2,5-furandicarboxylic acid (FDCA). The FDCA is then polymerized with ethylene glycol to form PEF. The synthesis of PEF can also be achieved through the use of renewable resources such as fructose and glucose, which are converted into FDCA through a series of chemical reactions.
Propiedades
Número CAS |
111560-38-4 |
|---|---|
Nombre del producto |
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |
Fórmula molecular |
C13H16NaO7+ |
Peso molecular |
307.25 g/mol |
Nombre IUPAC |
sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione |
InChI |
InChI=1S/C5H8O2.C4H2O3.C4H6O2.Na/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-3-6-4(2)5;/h3H,1,4H2,2H3;1-2H;3H,1H2,2H3;/q;;;+1 |
Clave InChI |
AEFMHGISUFGBLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |
SMILES canónico |
CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |
Otros números CAS |
111560-38-4 |
Sinónimos |
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)




![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)


![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)